molecular formula C8H4Br2N2O2 B2439204 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione CAS No. 89891-77-0

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B2439204
CAS No.: 89891-77-0
M. Wt: 319.94
InChI Key: FVXPGHAWNRHHJD-UHFFFAOYSA-N
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Description

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the quinoxaline ring, and two keto groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 6 and 7 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2,3-dione derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Reduction: Sodium borohydride in an alcohol solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of 6,7-disubstituted quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione.

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

Scientific Research Applications

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXPGHAWNRHHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,5-dibromo-1,2-phenylenediamine (1.862 g, 7.0 mmol) and oxalic acid dihydrate (1.06 g, 8.4 mmol) in 2N HCl (100 mL) was heated at 125° C. for 2 h then allowed to cool to 25° C. The solid was collected by vacuum filtration, washed with water and dried at 40° C. under 1 mmHg for 10 h affording 2.053 g (92%) of the title compound as a light brown powder. 1H NMR (DMSO-d6) 11.995 (s, 2H), 7.361 (s, 2H).
Quantity
1.862 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

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